
2,3-dihydro-1H-purin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-purin-6(7H)-one, also known as 6,7-dihydro-1H-purine-2,3-dione or xanthine, is a naturally occurring purine derivative. It is an important intermediate in the metabolism of purines and is a key component in the biosynthesis of nucleotides and nucleic acids.
Mecanismo De Acción
2,3-dihydro-1H-purin-6(7H)-one acts as a competitive inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid, which is responsible for gout and other diseases associated with hyperuricemia.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It is a potent antioxidant and has been shown to protect against oxidative damage in various tissues. Additionally, this compound has been shown to have anti-inflammatory effects and may play a role in the prevention of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dihydro-1H-purin-6(7H)-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations. It is not very soluble in water and requires organic solvents for dissolution. Moreover, it has a low melting point and can decompose at high temperatures.
Direcciones Futuras
There are several future directions for the research on 2,3-dihydro-1H-purin-6(7H)-one. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of diseases associated with oxidative stress and inflammation. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential interactions with other compounds.
Métodos De Síntesis
2,3-dihydro-1H-purin-6(7H)-one can be synthesized through various methods. One of the most common methods is the oxidation of hypoxanthine or xanthine by xanthine oxidase. Another method involves the reaction of guanine with formic acid and sodium nitrite. Additionally, this compound can be synthesized through the reaction of uric acid with nitrous acid.
Aplicaciones Científicas De Investigación
2,3-dihydro-1H-purin-6(7H)-one has various scientific research applications. It is commonly used as a standard in HPLC (High-Performance Liquid Chromatography) analysis for the detection and quantification of purines and their derivatives. It is also used as a substrate in enzymatic assays for xanthine oxidase and other enzymes involved in purine metabolism. Moreover, this compound is used in the production of caffeine, theophylline, and other methylxanthines.
Propiedades
Número CAS |
176181-61-6 |
|---|---|
Fórmula molecular |
C5H6N4O |
Peso molecular |
138.13 g/mol |
Nombre IUPAC |
1,2,3,7-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H6N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1,8H,2H2,(H,6,7)(H,9,10) |
Clave InChI |
CGTXYEVJPWEPGW-UHFFFAOYSA-N |
SMILES |
C1NC2=C(C(=O)N1)NC=N2 |
SMILES canónico |
C1NC2=C(C(=O)N1)NC=N2 |
Sinónimos |
6H-Purin-6-one, 1,2,3,7-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)
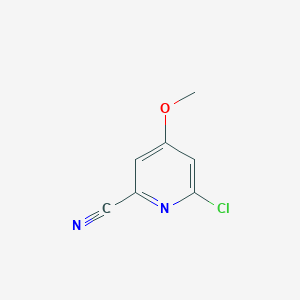

![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)
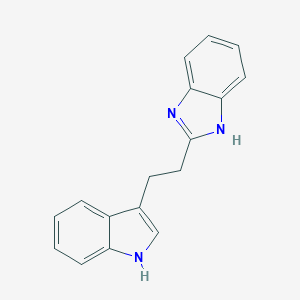
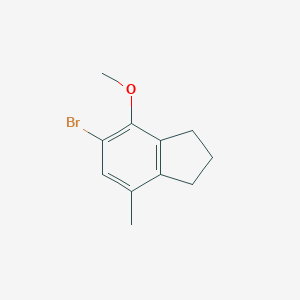
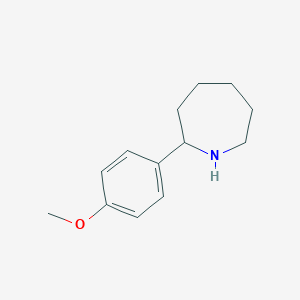
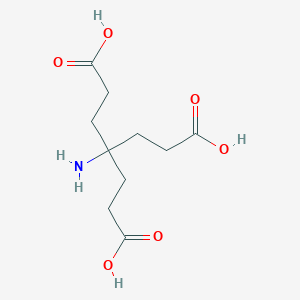

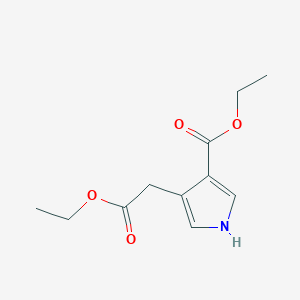
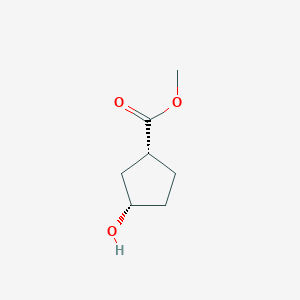
![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)
![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)